2-(3-Aminothiophen-2-yl)acetic acid
Overview
Description
2-(3-Aminothiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features an amino group at the 3-position of the thiophene ring and an acetic acid moiety at the 2-position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothiophen-2-yl)acetic acid can be achieved through various methods. Another method includes the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials. The Gewald reaction is particularly favored due to its efficiency and high yield. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as ammonium acetate .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminothiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
2-(3-Aminothiophen-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(3-Aminothiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Lacks the acetic acid moiety but shares the thiophene ring and amino group.
3-Aminothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2-(2-Aminothiophen-3-yl)acetic acid: Positional isomer with the amino group at the 2-position and the acetic acid moiety at the 3-position
Uniqueness
2-(3-Aminothiophen-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-aminothiophen-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFQJRFOGGSJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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